Cas no 16373-60-7 (4H-Cyclopenta[i]phenanthridin-4-one,1-[(1R)-1,5-dimethylhexyl]-1,2,3,3a,3b,5,7,8,9,9a,9b,10,11,11a-tetradecahydro-9a,11a-dimethyl-5-(phenylmethyl)-,(1R,3aS,3bS,9aR,9bS,11aR)-)
16373-60-7 structure
Product Name:4H-Cyclopenta[i]phenanthridin-4-one,1-[(1R)-1,5-dimethylhexyl]-1,2,3,3a,3b,5,7,8,9,9a,9b,10,11,11a-tetradecahydro-9a,11a-dimethyl-5-(phenylmethyl)-,(1R,3aS,3bS,9aR,9bS,11aR)-
CAS-Nr.:16373-60-7
MF:C33H49NO
MW:475.748269796371
CID:188575
PubChem ID:249472
Update Time:2025-04-19
4H-Cyclopenta[i]phenanthridin-4-one,1-[(1R)-1,5-dimethylhexyl]-1,2,3,3a,3b,5,7,8,9,9a,9b,10,11,11a-tetradecahydro-9a,11a-dimethyl-5-(phenylmethyl)-,(1R,3aS,3bS,9aR,9bS,11aR)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4H-Cyclopenta[i]phenanthridin-4-one,1-[(1R)-1,5-dimethylhexyl]-1,2,3,3a,3b,5,7,8,9,9a,9b,10,11,11a-tetradecahydro-9a,11a-dimethyl-5-(phenylmethyl)-,(1R,3aS,3bS,9aR,9bS,11aR)-
- 4H-Cyclopenta[i]phenanthridin-4-one,1-[(1R)-1,5-dimethylhexyl]-1,2,3,3a,3b,5,7,8,9,9a,9b,10,11,11a-tetradecahydro-9a,11a-dime
- 5-benzyl-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-2,3,3a,3b,7,8,9,9b,10,11-decahydro-1H-cyclopenta[i]phenanthridin-4-one
- 6-benzyl-6-aza-cholest-4-en-7-one
- 6-N-benzylamino-1-(4'-phenylbutoxy)hexane
- AK-64
- ANW-63883
- benzyl(6-(4-pheylbutoxy)hexyl)amine
- CTK8C0018
- KB-258620
- N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine
- N-< 6-(4-phenylbutoxy)hexyl> benzenemethanamine
- N-benzyl-6-(4-phenylbutoxy)hexylamine
- N-Benzyl-6-aza-4-cholesten-7-on
- N-Benzyl-6-azacholesten-(4)-on-(7)
- SureCN456614
- NSC-67829
- 16373-60-7
- NSC67829
- 6-Azacholest-4-en-7-one, 6-benzyl-
-
- Inchi: 1S/C33H49NO/c1-23(2)12-11-13-24(3)26-17-18-27-30-28(19-21-32(26,27)4)33(5)20-10-9-16-29(33)34(31(30)35)22-25-14-7-6-8-15-25/h6-8,14-16,23-24,26-28,30H,9-13,17-22H2,1-5H3/t24-,26-,27+,28+,30+,32-,33-/m1/s1
- InChI-Schlüssel: SJGAHRFDJFTJAT-IPKSJWCJSA-N
- Lächelt: O=C1[C@@H]2[C@@H]([C@@]3(C)CCCC=C3N1CC1C=CC=CC=1)CC[C@]1(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]12
Berechnete Eigenschaften
- Genaue Masse: 475.38167
- Monoisotopenmasse: 475.381
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 35
- Anzahl drehbarer Bindungen: 7
- Komplexität: 793
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 7
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 9.8
- Topologische Polaroberfläche: 20.3Ų
Experimentelle Eigenschaften
- Dichte: 1.04
- Siedepunkt: 596°C at 760 mmHg
- Flammpunkt: 254.1°C
- Brechungsindex: 1.559
- PSA: 20.31
- LogP: 8.56190
4H-Cyclopenta[i]phenanthridin-4-one,1-[(1R)-1,5-dimethylhexyl]-1,2,3,3a,3b,5,7,8,9,9a,9b,10,11,11a-tetradecahydro-9a,11a-dimethyl-5-(phenylmethyl)-,(1R,3aS,3bS,9aR,9bS,11aR)- Verwandte Literatur
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
16373-60-7 (4H-Cyclopenta[i]phenanthridin-4-one,1-[(1R)-1,5-dimethylhexyl]-1,2,3,3a,3b,5,7,8,9,9a,9b,10,11,11a-tetradecahydro-9a,11a-dimethyl-5-(phenylmethyl)-,(1R,3aS,3bS,9aR,9bS,11aR)-) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
CN Lieferant
Großmenge
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Yunnanjiuzhen
Gold Mitglied
CN Lieferant
Großmenge